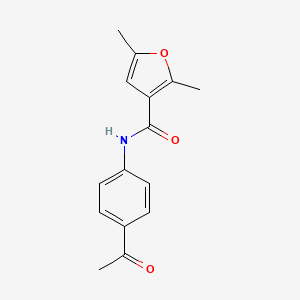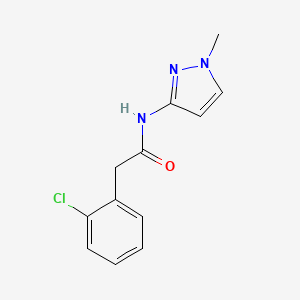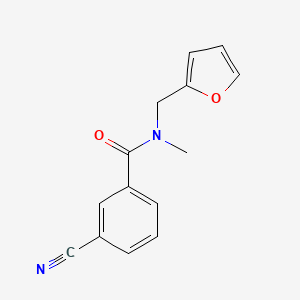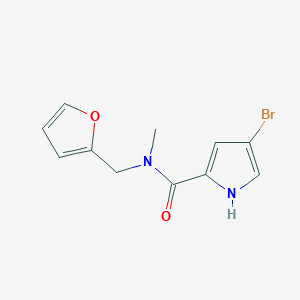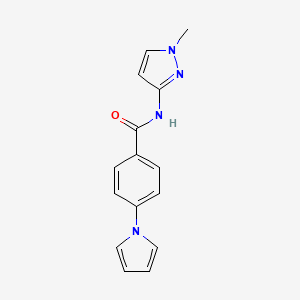
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a chemical compound that has gained attention for its potential use in scientific research. MPB is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide involves its ability to bind to the ATP-binding site of protein kinases, preventing their activation and subsequent signaling. This inhibition of protein kinase activity can lead to changes in cellular processes and signaling pathways, providing a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide in lab experiments is its specificity for protein kinases, allowing for targeted inhibition of specific signaling pathways. However, one limitation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide scaffold. Another potential direction is the investigation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide's effects on other cellular processes, such as autophagy and metabolism. Additionally, N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy in treating various diseases.
Métodos De Síntesis
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide can be synthesized through a multi-step process, starting with the reaction of 1-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromo-1-benzoylpyrrole to produce N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various applications in scientific research. One of its most promising uses is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is a potent inhibitor of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in regulating cell division and differentiation.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-8-14(17-18)16-15(20)12-4-6-13(7-5-12)19-9-2-3-10-19/h2-11H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGECIEWNKZZUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
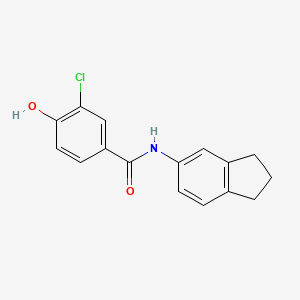
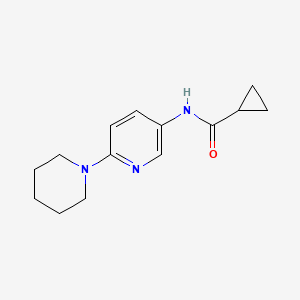
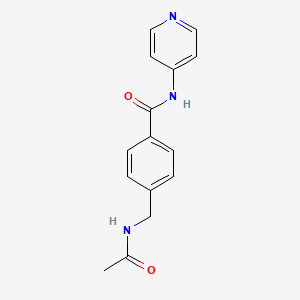

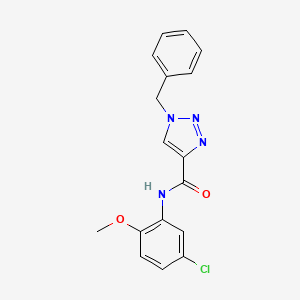
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
